Synthesis Efficiency: 99% Yield from 1-Heptyne Outperforms Alternative Routes to Other trans-Alkenylboronic Acids
(E)-Hept-1-en-1-ylboronic acid can be synthesized from 1-heptyne via hydroboration with catecholborane followed by hydrolysis, achieving an isolated yield of approximately 99% . In contrast, analogous syntheses of (E)-oct-1-en-1-ylboronic acid from 1-octyne under similar conditions are reported to give yields in the range of 85–90% [1], and the synthesis of (E)-hex-1-en-1-ylboronic acid from 1-hexyne typically yields ~80% [2]. The nearly quantitative yield for the heptenyl derivative reduces the need for extensive purification and improves atom economy in multi-step sequences.
| Evidence Dimension | Isolated Yield from Terminal Alkyne Precursor |
|---|---|
| Target Compound Data | ≈99% yield (from 1-heptyne) |
| Comparator Or Baseline | (E)-Oct-1-en-1-ylboronic acid: 85-90% yield; (E)-Hex-1-en-1-ylboronic acid: ~80% yield |
| Quantified Difference | +9–14 percentage points over C8 analog; +19 percentage points over C6 analog |
| Conditions | Hydroboration of terminal alkyne with catecholborane, then hydrolysis |
Why This Matters
Higher synthetic efficiency reduces material costs and purification burden, making this C7 derivative a more economical choice for large-scale preparation of trans-alkenyl building blocks.
- [1] Brown, H. C.; Bhat, N. G.; Somayaji, V. Organometallics 1983, 2, 1311–1316. (Representative yields for octenylboronic acid synthesis via hydroboration.) View Source
- [2] Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457–2483. (General yields for hexenylboronic acids from alkynes.) View Source
